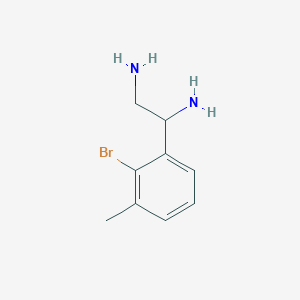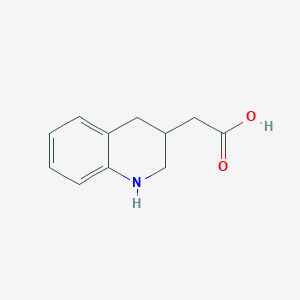![molecular formula C16H19N5O5S B13053430 7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13053430.png)
7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a benzoxadiazole core, a pyrrolidine ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxadiazole core, the introduction of the pyrrolidine ring, and the attachment of the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzoxadiazole core can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxadiazole core may yield benzoxadiazole-2,3-dione, while reduction of the sulfonamide group may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features allow for the modulation of biological activity, making it a promising lead compound for developing new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The benzoxadiazole core can interact with enzymes and proteins, modulating their activity. The pyrrolidine ring and sulfonamide group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: A similar compound used in crosslinking studies.
2,5-Dioxopyrrolidin-1-yl acrylate: Another related compound used as a protein crosslinker.
Uniqueness
7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole core, a pyrrolidine ring, and a sulfonamide group. This unique structure imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C16H19N5O5S |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H19N5O5S/c1-19(2)27(24,25)12-4-3-11(15-16(12)18-26-17-15)20-8-7-10(9-20)21-13(22)5-6-14(21)23/h3-4,10H,5-9H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
QYHQWCWOFFCMEI-SNVBAGLBSA-N |
Isomerische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CC[C@H](C3)N4C(=O)CCC4=O |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC(C3)N4C(=O)CCC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


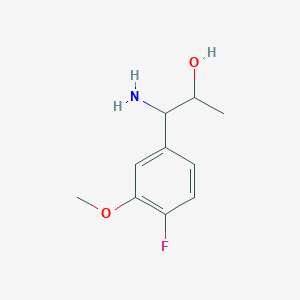

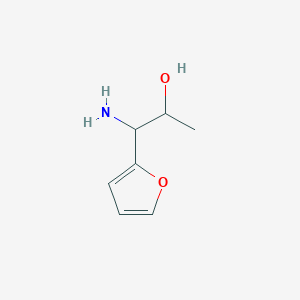
![4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13053361.png)
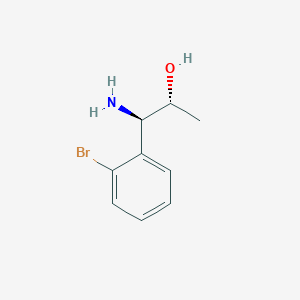
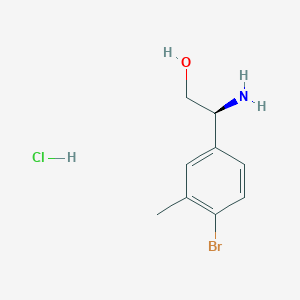
![4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)
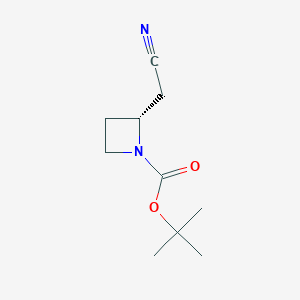
![(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]aminothiophene-2-carboxylate](/img/structure/B13053401.png)


